molecular formula C27H54O14S B1432149 Thiol-PEG12-acid CAS No. 1032347-93-5

Thiol-PEG12-acid

Cat. No.: B1432149
CAS No.: 1032347-93-5
M. Wt: 634.8 g/mol
InChI Key: JUDURFKNRMLTLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets play a crucial role in the synthesis of PROTACs .

Mode of Action

This compound interacts with its targets through its thiol group . The thiol group of this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This interaction leads to the formation of PROTACs . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

It is known that this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables selective protein degradation .

Pharmacokinetics

It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property could potentially impact the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the formation of PROTACs . These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted for degradation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for this compound to form a stable amide bond with primary amine groups . Additionally, the solubility of this compound in aqueous media suggests that its action may be influenced by the hydration level of its environment .

Biochemical Analysis

Biochemical Properties

Thiol-PEG12-acid plays a significant role in biochemical reactions, particularly in the field of PEGylation. The thiol group of this compound can form thioether bonds with maleimide and bromoacetate groups, as well as disulfide bonds with other sulfhydryl groups . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For example, this compound can bind to gold surfaces, making it useful in the development of biosensors and other diagnostic tools .

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of cells and biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. By PEGylating proteins and other biomolecules, this compound can enhance their stability and solubility, leading to improved cellular function and reduced immunogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The thiol group can form thioether bonds with maleimide and bromoacetate groups, as well as disulfide bonds with other sulfhydryl groups . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation can lead to changes in its biochemical properties and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and solubility of biomolecules without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, including changes in cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiol-PEG12-acid is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with thiol and carboxylic acid groups. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Thiol-PEG12-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Maleimide: Used for thiol-maleimide coupling reactions.

    Ortho-pyridyl disulfide: Used for thiol-disulfide exchange reactions.

    Vinylsulfone: Used for thiol-vinylsulfone coupling reactions.

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used for amide bond formation with carboxylic acids.

Major Products Formed:

    Thioether Bonds: Formed from reactions with maleimide, ortho-pyridyl disulfide, and vinylsulfone.

    Disulfide Bonds: Formed from oxidation reactions with other thiol-containing compounds.

    Amide Bonds: Formed from reactions with primary amine groups.

Scientific Research Applications

Chemistry: Thiol-PEG12-acid is widely used as a linker in the synthesis of various chemical compounds. It is used to modify surfaces such as quantum dots, monolayers, and magnetic particles .

Biology: In biological research, this compound is used to conjugate biomolecules such as proteins, peptides, and antibodies. The polyethylene glycol spacer increases the solubility and stability of the conjugated biomolecules, making them suitable for various biological applications .

Medicine: this compound is used in the development of drug delivery systems. The polyethylene glycol spacer helps to improve the pharmacokinetics and biodistribution of the drug molecules, leading to enhanced therapeutic efficacy .

Industry: In industrial applications, this compound is used in the production of functionalized nanoparticles, coatings, and adhesives. The thiol and carboxylic acid groups provide versatile functionalization options for various industrial processes .

Comparison with Similar Compounds

Uniqueness: Thiol-PEG12-acid is unique due to its specific combination of a thiol group and a terminal carboxylic acid group, along with a 12-unit polyethylene glycol spacer. This combination provides versatile functionalization options and enhances the solubility and stability of the conjugated molecules .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDURFKNRMLTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211174-73-9
Record name Carboxy-PEG12-C2-Thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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